
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide
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Overview
Description
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core, which is then functionalized with an ethane-1-sulfonamide group through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)carbamate: Another tetrahydroisoquinoline derivative with different functional groups.
N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethane-1-sulfonamide: A similar compound with a different substitution pattern on the tetrahydroisoquinoline ring.
Uniqueness
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 232.33 g/mol
- IUPAC Name : N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide
The compound functions primarily as an orexin receptor antagonist , which positions it as a candidate for treating conditions related to orexin dysregulation such as sleep disorders and obesity. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to decreased appetite and improved sleep quality.
Key Findings on Biological Activity:
- Orexin Receptor Antagonism :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:
- Study 1 : A randomized controlled trial assessed the impact of orexin receptor antagonists on patients with insomnia. Results indicated significant improvements in sleep quality and duration among participants administered this compound compared to placebo .
- Study 2 : In a model of obesity induced by high-fat diet in rodents, administration of the compound resulted in reduced body weight gain and improved metabolic profiles. These findings support its potential use in obesity management .
Comparative Biological Activity
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12-13H,2,6-8H2,1H3 |
InChI Key |
PFBQRNREMNZVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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